Mexrenone
Overview
Description
Mexrenone is a steroidal antimineralocorticoid belonging to the spirolactone group. . This compound is related to spironolactone and is the lactonic form of mexrenoic acid. Despite its potential, this compound was never marketed .
Scientific Research Applications
Mexrenone has several scientific research applications:
Chemistry: this compound is used in the study of steroidal antimineralocorticoids and their chemical properties.
Biology: It is used to investigate the biological effects of antimineralocorticoids on various physiological processes.
Mechanism of Action
Target of Action
Mexrenone primarily targets the mineralocorticoid receptor . In addition to this, it also binds to the glucocorticoid, androgen, and progesterone receptors . These receptors play crucial roles in various physiological processes, including fluid balance, inflammation, and various metabolic processes.
Mode of Action
As an antimineralocorticoid, this compound acts by binding to the mineralocorticoid receptor , thereby inhibiting the action of mineralocorticoids such as aldosterone . This results in a decrease in sodium reabsorption and an increase in potassium retention in the kidneys, reducing fluid buildup in the body .
Biochemical Pathways
Given its antimineralocorticoid activity, it is likely to impact therenin-angiotensin-aldosterone system (RAAS) . By inhibiting the action of aldosterone, this compound may prevent the activation of this system, thereby reducing fluid retention and lowering blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its ability to block the action of aldosterone . This can lead to a decrease in sodium reabsorption and an increase in potassium retention in the kidneys, which can help reduce fluid buildup in the body and lower blood pressure .
Biochemical Analysis
Biochemical Properties
Mexrenone plays a significant role in biochemical reactions by interacting with several receptors, including the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors . These interactions are crucial for its function as an antimineralocorticoid. This compound binds to these receptors, inhibiting their activity and thereby modulating various physiological processes. For instance, its binding to the mineralocorticoid receptor prevents the receptor’s activation by aldosterone, which is essential for regulating sodium and water balance in the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By binding to the mineralocorticoid receptor, this compound inhibits the effects of aldosterone, leading to decreased sodium reabsorption and increased potassium excretion in renal cells . This action helps in managing conditions like hypertension and heart failure. Additionally, this compound’s interaction with glucocorticoid, androgen, and progesterone receptors can impact gene expression and cellular metabolism, further influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various receptors. This compound binds to the mineralocorticoid receptor, preventing aldosterone from activating the receptor. This inhibition reduces the transcription of genes involved in sodium reabsorption and potassium excretion . This compound also binds to glucocorticoid, androgen, and progesterone receptors, though with varying affinities, leading to different physiological effects. For example, its reduced antiandrogen activity compared to spironolactone makes it a more selective antimineralocorticoid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a stable compound for biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the mineralocorticoid receptor, leading to desired physiological effects such as reduced blood pressure and improved heart function . At higher doses, this compound may exhibit toxic or adverse effects, including electrolyte imbalances and hormonal disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolic products of this compound include hydroxylated derivatives, which may have different biological activities. These metabolic pathways are essential for understanding this compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. The distribution of this compound within the body is crucial for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its target receptors . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Mexrenone can be synthesized through various chemical routes. One common method involves the biotransformation of steroids using microorganisms. This process includes hydroxylation, Baeyer-Villiger oxidation, reduction, isomerization, Michael additions, and condensation reactions . Industrial production methods often involve the use of specific microorganisms capable of catalyzing the production of hydroxylated derivatives of this compound .
Chemical Reactions Analysis
Mexrenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can modify the carbonyl groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include 11R-hydroxythis compound, 12β-hydroxythis compound, and 6β-hydroxythis compound .
Comparison with Similar Compounds
Mexrenone is similar to other mineralocorticoid receptor antagonists such as:
Spironolactone: This compound has reduced antiandrogen activity compared to spironolactone.
Eplerenone: Eplerenone is the 9-11α-epoxy analogue of this compound and is more commonly used due to its selective action.
Canrenone: Canrenone is another related compound with similar antimineralocorticoid properties.
Finerenone: A newer selective mineralocorticoid receptor antagonist with promising cardiovascular and nephrological effects.
This compound’s uniqueness lies in its specific binding properties and reduced antiandrogen activity, making it a valuable compound for specific medical applications .
Properties
IUPAC Name |
methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYJDJNIBFOQE-RGKMBJPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045761 | |
Record name | Mexrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41020-65-9 | |
Record name | Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41020-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexrenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEXRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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